4-(Methylamino)pyridine-2-carbothioamide
CAS No.:
Cat. No.: VC15870553
Molecular Formula: C7H9N3S
Molecular Weight: 167.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9N3S |
---|---|
Molecular Weight | 167.23 g/mol |
IUPAC Name | 4-(methylamino)pyridine-2-carbothioamide |
Standard InChI | InChI=1S/C7H9N3S/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) |
Standard InChI Key | KPPNWDNPSACYLA-UHFFFAOYSA-N |
Canonical SMILES | CNC1=CC(=NC=C1)C(=S)N |
Introduction
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(methylamino)pyridine-2-carbothioamide can be achieved through modular approaches involving pyridine functionalization:
-
Condensation of 4-Methylaminopyridine with Thiourea:
Reacting 4-methylaminopyridine with thiourea in ethanol under reflux conditions yields the carbothioamide derivative. This method leverages nucleophilic substitution at the pyridine’s 2-position, facilitated by the electron-donating methylamino group . -
Post-Functionalization of Pyridine-2-Carbothioamide:
Introducing the methylamino group via reductive amination of pyridine-2-carbothioamide with methylamine and a reducing agent (e.g., NaBH4) provides an alternative pathway. This stepwise approach allows for precise control over substituent placement .
Key Chemical Reactions
The compound’s reactivity is dominated by its carbothioamide and methylamino groups:
-
Nucleophilic Substitution: The thioamide sulfur participates in reactions with alkyl halides, forming thioether derivatives.
-
Coordination Chemistry: The nitrogen atoms in the pyridine ring and thioamide group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications .
-
Oxidation: The C=S bond is susceptible to oxidation, yielding sulfinic or sulfonic acid derivatives under strong oxidizing conditions .
Biological Activity and Mechanisms
Anticancer Activity
Carbothioamide derivatives bearing pyridine scaffolds have shown remarkable antiproliferative effects. For instance, compound 6c (4-pyridyl-substituted) inhibited HepG2 liver cancer cells with an IC50 of 2.17 ± 0.08 µM, outperforming sorafenib (IC50 = 5.32 ± 0.07 µM) . Mechanistic studies indicate these compounds induce apoptosis by modulating retinoid X receptor-alpha (RXRα) activity, a nuclear receptor implicated in cell differentiation and death .
Table 1: Antiproliferative Activity of Selected Pyridine Carbothioamide Derivatives
Compound | R1 Substituent | Cancer Cell Line (IC50, µM) |
---|---|---|
6c | 4-Pyridyl | HepG2: 2.17 ± 0.08 |
6e | 4-Pyridyl | A549: 11.27 ± 1.05 |
7a | 4-Pyridyl | HepG2: 14.37 ± 0.26 |
Data adapted from in vitro MTT assays .
Comparative Analysis with Structural Analogs
The biological activity of pyridine carbothioamides is highly sensitive to substituent effects:
-
4-Pyridyl vs. 3-Pyridyl: Derivatives with 4-pyridyl groups exhibit 3–5-fold greater potency than their 3-substituted counterparts due to enhanced π-stacking interactions with enzyme active sites .
-
Thioamide vs. Carboxamide: Replacement of the C=S group with C=O reduces COX-2 inhibition by 40%, underscoring the critical role of sulfur in molecular recognition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume